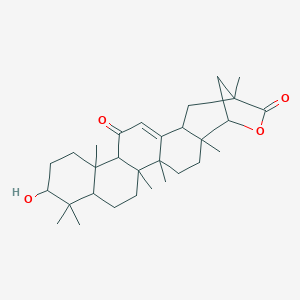

3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide

Description

Properties

IUPAC Name |

11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHDNSCEQSPWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10401-33-9 | |

| Record name | Glabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 - 365 °C | |

| Record name | Glabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide natural sources"

An In-Depth Technical Guide to 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide: Natural Sources, Biosynthesis, and Isolation

Authored by: A Senior Application Scientist

Foreword: The intricate world of natural products chemistry continually unveils molecules with profound biological activities. Among these, the oleanane-type triterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide, a prominent member of this family, for researchers, scientists, and drug development professionals. We will delve into its natural occurrences, biosynthetic pathways, and the methodologies for its isolation and characterization, underpinned by established scientific literature.

Introduction to 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and Related Oleanane Triterpenoids

3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide belongs to the vast family of pentacyclic triterpenoids, which are composed of six isoprene units.[1] Specifically, it is classified under the oleanane group, which is a major triterpene skeleton found in higher plants.[1] These compounds are often found as free acids or as glycosides, known as saponins, where one or more sugar moieties are attached to the triterpenoid aglycone.[2]

The core structure of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide is closely related to glycyrrhetinic acid, a well-known bioactive compound. Glycyrrhetinic acid is, in fact, the aglycone of glycyrrhizin, a major triterpenoid saponin responsible for the sweet taste of licorice root.[2][3] The chemical modifications on the basic oleanane skeleton, such as oxidation and glycosylation, give rise to a diverse array of compounds with varied pharmacological activities.[2][3]

The nomenclature "3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide" describes a specific set of functional groups on the oleanane backbone: a hydroxyl group at the 3β position, a ketone at the 11th carbon, a double bond between carbons 12 and 13, and a lactone ring involving the 30th and 22β positions. These structural features are critical for its biological activity.

Principal Natural Sources

The primary and most commercially significant sources of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and its related compounds are plants belonging to the Glycyrrhiza genus, commonly known as licorice.[2]

Glycyrrhiza Species

The roots and stolons of several Glycyrrhiza species are rich sources of oleanane-type triterpenoids. The most extensively studied species include:

-

Glycyrrhiza uralensis : This species is a well-known herbal medicine, and its primary bioactive components are triterpenoid saponins, including derivatives of glycyrrhetinic acid.[4][5]

-

Glycyrrhiza glabra : Along with G. uralensis, this is a major source of glycyrrhizin, which can be hydrolyzed to glycyrrhetinic acid.[2][3]

-

Glycyrrhiza yunnanensis : This species has also been found to contain various new oleanane-type triterpene glycosides.[6]

The concentration of these compounds in the plant material can vary depending on the species, geographical location, and cultivation conditions.[2]

Other Potential Botanical Sources

While Glycyrrhiza species are the most prominent, oleanane saponins have been isolated from a variety of other plants, suggesting a wider distribution of these compounds in the plant kingdom. Examples include:

It is important to note that the specific compound 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide may not be present in all these species, but they are known to contain structurally related oleanane triterpenoids.

Biosynthesis of Oleanane Triterpenoids

The biosynthesis of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a branch of the isoprenoid pathway.

Formation of the β-Amyrin Skeleton

The initial step is the cyclization of the linear precursor, 2,3-oxidosqualene, to the pentacyclic triterpene β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) .[2]

Oxidative Modifications

Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the generation of the diverse range of oleanane triterpenoids found in licorice.[2] Key oxidative steps include:

-

Oxidation at C-11 : A two-step oxidation at the C-11 position is catalyzed by a specific P450, β-amyrin 11-oxidase (CYP88D6) , which introduces the characteristic 11-oxo group.[2]

-

Oxidation at C-30 : A three-step oxidation at the C-30 position is also mediated by P450 enzymes.[2]

The formation of the 22β-olide ring likely involves further enzymatic modifications, including hydroxylation and subsequent lactonization.

Glycosylation

Many oleanane triterpenoids exist as saponins, with sugar moieties attached to the aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which transfer sugar residues, often glucuronic acid, to the hydroxyl groups of the triterpenoid.[4][11]

Caption: Biosynthetic pathway of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide.

Extraction and Isolation Protocols

The extraction and isolation of oleanane triterpenoids from plant material is a multi-step process that requires careful selection of solvents and chromatographic techniques due to the structural similarity of these compounds.[12]

General Extraction Workflow

Caption: General workflow for the extraction and isolation of oleanane triterpenoids.

Detailed Protocol for Extraction and Isolation

The following is a generalized protocol based on methodologies reported for the isolation of oleanane saponins.[10][13]

Step 1: Preparation of Plant Material

-

Obtain dried roots and stolons of Glycyrrhiza species.

-

Grind the plant material into a fine powder to increase the surface area for extraction.

Step 2: Defatting

-

Soxhlet extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether for several hours.

-

This step removes lipids and other non-polar compounds that can interfere with subsequent extraction and purification.

-

Discard the non-polar extract and air-dry the plant residue.

Step 3: Extraction of Triterpenoids

-

Extract the defatted plant material with methanol or ethanol, either by maceration or Soxhlet extraction.

-

Repeat the extraction multiple times to ensure complete recovery of the target compounds.

-

Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 4: Solvent-Solvent Partitioning

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

Oleanane triterpenoids, particularly their glycosides, will typically be enriched in the n-butanol fraction.

Step 5: Column Chromatography

-

Subject the n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[13]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using appropriate spray reagents (e.g., vanillin/H2SO4) for visualization of triterpenoids.[13]

-

Pool similar fractions based on their TLC profiles.

Step 6: Further Purification

-

Fractions enriched with the target compound may require further purification using techniques such as:

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Step 7: Crystallization

-

The purified compound can be crystallized from a suitable solvent system to obtain a highly pure product.

Structural Elucidation and Characterization

The unambiguous identification of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide requires a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for Oleanane Triterpenoids |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak and fragmentation pattern characteristic of the oleanane skeleton. |

| ¹H NMR | Elucidation of the proton environment in the molecule. | Shows characteristic signals for methyl groups, olefinic protons, and protons adjacent to hydroxyl and carbonyl groups. |

| ¹³C NMR | Determination of the number and type of carbon atoms. | Reveals signals for carbonyl carbons, olefinic carbons, and carbons of the triterpenoid skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons. | Crucial for assigning the complete structure and stereochemistry of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| UV-Vis Spectroscopy | Detection of chromophores. | Can indicate the presence of conjugated systems, although many saponins lack a strong chromophore.[12] |

Pharmacological Activities and Potential Applications

Oleanane triterpenoids, including glycyrrhetinic acid and its derivatives, exhibit a wide range of pharmacological activities.[1][2] While specific studies on 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide may be limited, the activities of related compounds suggest potential therapeutic applications.

-

Anti-inflammatory activity : Many oleanane triterpenoids are known to possess potent anti-inflammatory properties.[2]

-

Antiviral and antibacterial activity : Derivatives of glycyrrhetinic acid have shown activity against various viruses and bacteria.[3]

-

Anticancer activity : Some oleanane-type triterpenes have demonstrated cytotoxicity against cancer cell lines.[5]

-

Hepatoprotective effects : Glycyrrhetinic acid is known for its liver-protective properties.[11]

Further research is needed to fully elucidate the pharmacological profile of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and its potential as a drug lead.

Conclusion

3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide represents a structurally complex and biologically interesting member of the oleanane triterpenoid family. Its primary natural sources are the roots and stolons of Glycyrrhiza species. The biosynthesis of this compound involves a series of enzymatic reactions that create the core oleanane skeleton and introduce specific functional groups. The isolation and purification of this and related compounds from their natural sources require a combination of extraction and chromatographic techniques. The diverse pharmacological activities of related oleanane triterpenoids highlight the potential of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide as a subject for further investigation in drug discovery and development.

References

-

The biosynthetic pathways of glycyrrhetinic acid and its glycosylated... - ResearchGate. Available at: [Link]

-

Highly Efficient Biosynthesis of Glycyrrhetinic Acid Glucosides by Coupling of Microbial Glycosyltransferase to Plant Sucrose Synthase - PMC - NIH. Available at: [Link]

-

Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - NIH. Available at: [Link]

-

Oleanane-type triterpene glucuronides from the roots of Glycyrrhiza uralensis Fischer. Available at: [Link]

-

Oleanane glycosides from Glycyrrhiza yunnanensis roots - PubMed. Available at: [Link]

-

Biosynthesis pathway of Glycyrrhizin (GL) and Glycyrrhetic Acid 3-O-mono-β-D-glucuronide (GAMG) in S. cerevisiae - ResearchGate. Available at: [Link]

-

The microbial biosynthesis of glycyrrhetinic acid and glycyrrhizin. IPP, isopentenyl diphosphate - ResearchGate. Available at: [Link]

-

Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC - NIH. Available at: [Link]

-

(PDF) Oleanane-type Triterpene Glycosides from Glycyrrhiza Uralensis - ResearchGate. Available at: [Link]

-

Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC - NIH. Available at: [Link]

-

Oleanane saponins from Gymnema sylvestre - PubMed. Available at: [Link]

-

Journal Highlight: Isolation of three triterpene saponins, including two new oleanane derivatives, from Soldanella alpina and HILIC–ELSD of these three saponins in four Soldenella species - Wiley Analytical Science. Available at: [Link]

-

Oleanane saponins from Stylosanthes erecta - PubMed. Available at: [Link]

-

3alpha-Hydroxyolean-11-en-28,13beta-olide | C30H46O3 | CID 10766158 - PubChem. Available at: [Link]

-

(PDF) Extraction and Isolation of Saponins - ResearchGate. Available at: [Link]

-

Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves - MDPI. Available at: [Link]

Sources

- 1. Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oleanane-type triterpene glucuronides from the roots of Glycyrrhiza uralensis Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanane glycosides from Glycyrrhiza yunnanensis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanane saponins from Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleanane saponins from Stylosanthes erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3alpha-Hydroxyolean-11-en-28,13beta-olide | C30H46O3 | CID 10766158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Highly Efficient Biosynthesis of Glycyrrhetinic Acid Glucosides by Coupling of Microbial Glycosyltransferase to Plant Sucrose Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Oleanane Triterpenoid Skeleton: A Technical Guide to its Biosynthesis, Analysis, and Engineering

Abstract

Oleanane-type pentacyclic triterpenoids represent a vast and structurally diverse class of natural products with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides an in-depth exploration of the oleanane triterpenoid skeleton biosynthesis pathway for researchers, scientists, and drug development professionals. We will dissect the enzymatic cascade from fundamental precursors to the intricate cyclization and subsequent oxidative decorations. This guide emphasizes the causality behind experimental methodologies, offering detailed, field-proven protocols for gene cloning, heterologous expression, enzyme assays, and analytical quantification. Furthermore, we delve into the principles of metabolic engineering to enhance the production of these valuable compounds and explore how site-directed mutagenesis can be a powerful tool for understanding enzyme mechanisms and generating novel molecular scaffolds.

The Genesis of a Complex Scaffold: The Core Biosynthetic Pathway

The journey to the intricate five-ringed oleanane skeleton begins with simple five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these fundamental building blocks are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[1][2] For the biosynthesis of triterpenoids, the MVA pathway is the primary source of IPP and DMAPP.[3]

The assembly of the oleanane backbone is a testament to nature's enzymatic precision, proceeding through a series of meticulously controlled steps:

-

From C5 to C30: The Linear Precursor: IPP and DMAPP units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to create the C30 linear hydrocarbon, squalene.[4]

-

Activation via Epoxidation: The linear squalene molecule is then activated for cyclization by squalene epoxidase (SE) , a key rate-limiting enzyme.[5][6] This enzyme, located in the endoplasmic reticulum, introduces an epoxide ring at the C2-C3 position, yielding (3S)-2,3-oxidosqualene.[7] This epoxide is crucial for initiating the cascade of ring closures.

-

The Masterstroke of Cyclization: The pivotal and most remarkable step is the cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (BAS) , a member of the oxidosqualene cyclase (OSC) family.[8] This enzyme orchestrates a highly stereospecific series of carbocation-mediated cyclizations and rearrangements, folding the linear substrate into the pentacyclic oleanane skeleton, β-amyrin.[8][9] This single enzymatic transformation establishes five rings and eight stereocenters with remarkable fidelity.

-

Diversification through Decoration: The β-amyrin scaffold serves as a template for a vast array of oleanane derivatives. This structural diversification is primarily achieved through the action of cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) .[3][10] CYPs introduce hydroxyl, carboxyl, and other functional groups at various positions on the oleanane ring system, while UGTs attach sugar moieties, increasing solubility and modulating biological activity.

Experimental Approaches to Studying Oleanane Biosynthesis

A comprehensive understanding of the oleanane biosynthesis pathway necessitates a multi-faceted experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Gene Cloning and Heterologous Expression of β-Amyrin Synthase

The functional characterization of β-amyrin synthase (BAS) is often achieved through its expression in a heterologous host, such as Saccharomyces cerevisiae (yeast), which provides a clean genetic background.

Protocol 1: Cloning and Expression of BAS in S. cerevisiae

-

Gene Isolation: Isolate the full-length cDNA of the putative BAS gene from the plant of interest using RT-PCR with primers designed from conserved regions of known BAS sequences.

-

Vector Ligation: Clone the amplified BAS cDNA into a yeast expression vector, such as pYES2/NT, which contains a GAL1 promoter for galactose-inducible expression.[10]

-

Yeast Transformation: Transform the pYES2-BAS construct into a suitable S. cerevisiae strain, such as INVSc1. Select for transformants on synthetic complete medium lacking uracil (SC-Ura).

-

Expression Induction: Grow a starter culture of the transformed yeast in glucose-containing medium. To induce gene expression, pellet the cells and resuspend them in galactose-containing medium.[11]

-

Triterpenoid Extraction: After a suitable induction period (e.g., 96 hours), harvest the yeast cells by centrifugation. Extract the triterpenoids from the cell pellet using an appropriate organic solvent, such as a mixture of chloroform and methanol.

-

Analysis: Analyze the extract for the presence of β-amyrin using GC-MS (Protocol 3).

In Vitro Enzyme Assays

Enzyme assays are critical for determining the kinetic properties of biosynthetic enzymes, such as squalene epoxidase and β-amyrin synthase.

Protocol 2: In Vitro Assay for β-Amyrin Synthase

-

Enzyme Preparation: Prepare a microsomal fraction containing the heterologously expressed BAS from yeast or insect cells.

-

Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0):

-

Microsomal protein (e.g., 100 µg)

-

Substrate: 2,3-oxidosqualene (e.g., 50 µM, dissolved in a detergent like Triton X-100)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of 10% KOH in methanol and saponify. Extract the products with an organic solvent like hexane or ethyl acetate.

-

Analysis: Evaporate the solvent and resuspend the residue in a suitable solvent for GC-MS or HPLC analysis to quantify the β-amyrin produced.

Table 1: Representative Kinetic Parameters of Plant β-Amyrin Synthases

| Enzyme Source | Km (µM) for 2,3-Oxidosqualene | Vmax (pmol/mg protein/h) | Reference |

| Panax ginseng | 25 | 120 | [12] |

| Glycyrrhiza glabra | 18 | 150 | [12] |

| Arabidopsis thaliana | 32 | 95 | [12] |

Note: These values are illustrative and can vary depending on the specific enzyme and assay conditions.

Analytical Techniques for Triterpenoid Quantification

Accurate quantification of oleanane triterpenoids is essential for evaluating the efficiency of biosynthetic pathways and the outcomes of metabolic engineering efforts.

Protocol 3: GC-MS Analysis of β-Amyrin

-

Sample Preparation: Derivatize the extracted triterpenoids by silylation to increase their volatility. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[13]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Quantification: Identify β-amyrin based on its retention time and characteristic mass spectrum. Quantify using a calibration curve prepared with an authentic β-amyrin standard.

Protocol 4: HPLC Analysis of Oleanolic Acid

-

Sample Preparation: Dissolve the extracted and dried sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[15]

-

Mobile Phase: A gradient of methanol and a slightly acidic aqueous buffer (e.g., 0.03 M phosphate buffer, pH 2.9) is often effective.[13][15] A common isocratic mobile phase is methanol:phosphate buffer (85:15 v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm, as triterpenoids lack a strong chromophore.[13][15]

-

-

Quantification: Identify oleanolic acid by its retention time compared to a standard. Quantify using a calibration curve.

Table 2: Comparison of Analytical Methods for Oleanane Triterpenoids

| Method | Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| HPLC-PDA | Oleanolic Acid | >0.9999 | 0.08 | 0.24 | [16] |

| HPLC-PDA | Ursolic Acid | >0.9999 | 0.12 | 0.36 | [16] |

| GC-MS | β-Amyrin | >0.996 | 0.001 | 0.001 | [17] |

Engineering the Pathway: Enhancing Oleanane Production

The low abundance of many valuable oleanane triterpenoids in their native plant sources has driven the development of metabolic engineering strategies to enhance their production in microbial hosts like S. cerevisiae.

Key Strategies for Metabolic Engineering

-

Upregulation of the MVA Pathway: Increasing the flux through the native MVA pathway in yeast by overexpressing key enzymes like HMG-CoA reductase (tHMG1) can boost the supply of the precursor FPP.

-

Overexpression of Squalene Synthase and Epoxidase: Enhancing the expression of squalene synthase (ERG9) and squalene epoxidase (ERG1) can channel more carbon towards 2,3-oxidosqualene.[18]

-

Expression of Plant-Derived BAS and CYPs: Introducing and optimizing the expression of the desired plant BAS and the specific CYPs responsible for subsequent oxidations are crucial.

-

Downregulation of Competing Pathways: Minimizing the flux of FPP towards sterol biosynthesis by downregulating or creating conditional knockouts of lanosterol synthase (ERG7) can further increase the precursor pool for triterpenoid synthesis.

Table 3: Examples of Oleanane Triterpenoid Production in Engineered S. cerevisiae

| Product | Key Engineering Steps | Titer (mg/L) | Reference |

| β-Amyrin | Overexpression of tHMG1, ERG20, ERG9, GgbAS | 138.8 | [18] |

| Oleanolic Acid | Overexpression of tHMG1, BAS, CYP716A12 | 607 | [11][19] |

| Glycyrrhetinic Acid | Multi-gene expression including BAS, CYP88D6, CYP72A154 | ~20 | [16][20] |

Probing and Altering Function through Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the structure-function relationships of oxidosqualene cyclases and to potentially create novel enzymes with altered product profiles. By targeting specific amino acid residues within the active site, researchers can influence the folding of the 2,3-oxidosqualene substrate, leading to the formation of different triterpene skeletons.[5][21]

For example, studies on various OSCs have shown that mutating residues in the active site cavity can lead to the production of tetracyclic or bicyclic products instead of the pentacyclic β-amyrin, providing insights into the catalytic mechanism.[5] The substitution of bulky aromatic residues with smaller aliphatic ones can disrupt the precise folding of the substrate required for the complete cyclization cascade.[21]

Conclusion and Future Perspectives

The biosynthesis of the oleanane triterpenoid skeleton is a captivating example of enzymatic precision and a fertile ground for scientific inquiry and biotechnological innovation. A thorough understanding of the underlying enzymatic machinery, coupled with robust analytical and molecular biology techniques, is paramount for unlocking the full potential of these valuable natural products. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to delve deeper into this fascinating pathway.

Future research will likely focus on the discovery and characterization of novel CYPs and UGTs to expand the library of accessible oleanane derivatives. Furthermore, the application of synthetic biology principles, including the design of novel biosynthetic pathways and the optimization of microbial chassis, holds immense promise for the sustainable and scalable production of high-value oleanane triterpenoids for pharmaceutical and other applications.

References

- Noolvi, M. N., et al. (2011). Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC. International Journal of Research in Phytochemistry & Pharmacology, 1(3), 159-163.

- Cunha, S., et al. (2015). Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species. Revista Brasileira de Farmacognosia, 25(4), 378-383.

- Sarek, J., et al. (2020). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1736.

- Ceva-Antunes, P. M., et al. (2016). Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials.

- Gao, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Foods, 12(8), 1604.

- Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 1887.

- Mirjalili, M. H., et al. (2022). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Universal Journal of Agricultural Research, 10(4), 346-360.

- Wanniarachchi, V. K., et al. (2021). Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM). Scientific Reports, 11(1), 22097.

- Seki, H., et al. (2008). Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin. Proceedings of the National Academy of Sciences, 105(37), 14204-14209.

- Liu, T., et al. (2021). Modification of the non-active-site residues of β-amyrin synthase from Glycyrrhiza glabra (GgbAS). Synthetic and Systems Biotechnology, 6(3), 195-202.

- Li, J., et al. (2022). HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi.

- Ito, R., et al. (2013). β-Amyrin synthase from Euphorbia tirucalli. Steric bulk, not the π-electrons of Phe, at position 474 has a key role in affording the correct folding of the substrate to complete the normal polycyclization cascade. Organic & Biomolecular Chemistry, 11(35), 5864-5873.

- Liu, C. H., et al. (2010). Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions. Yao xue xue bao= Acta pharmaceutica Sinica, 45(11), 1386-1391.

- Zhang, Y., et al. (2021). Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars. Foods, 10(11), 2686.

- Reed, J., et al. (2020). A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae. PLoS One, 15(5), e0231934.

- Seki, H., et al. (2008). Licorice β-Amyrin 11-Oxidase, a Cytochrome P450 with a Key Role in the Biosynthesis of the Triterpene Sweetener Glycyrrhizin.

- Liu, T., et al. (2021). Regulation on oxidation selectivity for β-amyrin by Class Ⅱ cytochrome P450 enzymes. Synthetic Biology Journal, 2(5), 716-726.

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

- Abe, J., et al. (2025). Simultaneous site-directed mutagenesis for soybean ß-amyrin synthase genes via DNA-free CRISPR/Cas9 system using a single gRNA. Plant Cell Reports, 44(1), 1-11.

- Ito, R., et al. (2015). β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade. Organic & Biomolecular Chemistry, 13(12), 3647-3657.

- Kushiro, T., et al. (1998). β-Amyrin synthase—cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpenoid. European Journal of Biochemistry, 256(1), 238-244.

- Pateraki, I., et al. (2011). Improving yeast strains using recyclable integration cassettes, for the production of plant terpenoids. Journal of Biological Engineering, 5, 2.

- Jämtgård, S. (2008). Amino acid uptake in Arabidopsis. Doctoral dissertation, Swedish University of Agricultural Sciences.

- Silverstein, T. P. (2020). When both Km and Vmax are altered, Is the enzyme inhibited or activated?.

- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.

- Wriessnegger, T., & Pichler, H. (2014). Methods of Enhancing Triterpenoid Production in Yeast.

- Hoshino, T. (2017). β-Amyrin biosynthesis: catalytic mechanism and substrate recognition. Organic & Biomolecular Chemistry, 15(14), 2869-2891.

- He, X., et al. (2011). Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study. Journal of Mass Spectrometry, 46(6), 539-546.

- Zhang, L., et al. (2015). Refactoring β-Amyrin synthesis in Saccharomyces cerevisiae. Biotechnology and Bioengineering, 112(10), 2158-2167.

- Ignea, C., et al. (2015). Efficient diterpene production in yeast by engineering Erg20p into a geranylgeranyl diphosphate synthase. Metabolic engineering, 27, 65-75.

- Kirby, J., et al. (2008). Engineering triterpene production in Saccharomyces cerevisiae-beta-amyrin synthase from Artemisia annua. FEBS letters, 582(9), 1253-1258.

- Dai, Z., et al. (2021). Engineering yeast for the production of ginsenoside compound K. Metabolic Engineering, 67, 183-192.

-

Kushiro, T., et al. (1998). Beta-amyrin synthase. Grokipedia. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). pYES2 vector map and sequence. Retrieved from [Link]

- Hou, A., & Dickschat, J. S. (2021). Targeting active site residues and structural anchoring positions in terpene synthases. Beilstein Journal of Organic Chemistry, 17, 2441-2449.

-

Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

-

Khan Academy. (2015, December 21). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships [Video]. YouTube. [Link]

- Liebermeister, W., & Klipp, E. (2006). Estimating Enzyme Kinetic Parameters from Apparent KMs and Vmaxs.

- He, X., et al. (2011). Quantification of α- And β-amyrin in rat plasma by gas chromatography-mass spectrometry: Application to preclinical pharmacokinetic study. Journal of Mass Spectrometry, 46(6), 539-546.

- Maartmann-Moe, K., et al. (1987). The crystal and molecular structure of β-amyrin acetate. Acta Chemica Scandinavica, Series B, 41, 729-735.

- Liu, T., et al. (2022). Biosynthesis of β-amyrin in engineered yeast and culture condition optimization.

- Le, T. H. V., et al. (2021). α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials. Molecules, 26(23), 7247.

-

Agilent Technologies. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient diterpene production in yeast by engineering Erg20p into a geranylgeranyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. β-Amyrin synthase from Euphorbia tirucalli. Steric bulk, not the π-electrons of Phe, at position 474 has a key role in affording the correct folding of the substrate to complete the normal polycyclization cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Sci-Hub. β‐Amyrin synthase / European Journal of Biochemistry, 1998 [sci-hub.box]

- 11. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. jbclinpharm.org [jbclinpharm.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Engineering triterpene production in Saccharomyces cerevisiae-beta-amyrin synthase from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide: A Novel Glycyrrhetinic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentacyclic triterpenoid scaffold of the oleanane type represents a privileged structure in medicinal chemistry, with a rich history of yielding compounds with significant therapeutic potential.[1] Among these, 18β-glycyrrhetinic acid, the aglycone of glycyrrhizin found in licorice root, stands out for its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, antiviral, and anti-tumor effects.[2][3] However, limitations such as poor solubility and bioavailability have spurred extensive research into the synthesis of novel derivatives to enhance its drug-like properties.[2]

This technical guide focuses on a novel, and likely non-commercially available, derivative: 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide . This compound is a lactone derivative of 18β-glycyrrhetinic acid, where the C-30 carboxylic acid has formed an intramolecular ester with a hydroxyl group at the C-22 position. The formation of a lactone ring can significantly alter the physicochemical properties and biological activity of the parent molecule by changing its conformation, polarity, and ability to interact with biological targets.

This document will serve as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this novel glycyrrhetinic acid lactone. While a specific CAS number for this compound is not readily found in public databases, this guide will provide a theoretical framework for its synthesis and characterization based on established principles of organic chemistry and the extensive knowledge of related compounds.

Nomenclature, Synonyms, and Chemical Structure

The systematic name 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide describes a specific stereoisomer of a lactonized oleanane triterpenoid. Let's dissect this name to understand the structure:

-

Oleanen: Refers to the basic pentacyclic triterpenoid skeleton.

-

-12-en: Indicates a double bond between carbons 12 and 13.

-

3β-Hydroxy: A hydroxyl group at position 3 with a beta configuration (pointing out of the plane of the ring system).

-

11-oxo: A ketone group at position 11.

-

-30,22β-olide: This signifies a lactone (cyclic ester) formed between the carboxylic acid at position 30 and a hydroxyl group at position 22, with the oxygen bridge having a beta configuration at C-22.

As this is a derivative of 18β-glycyrrhetinic acid, it is crucial to be familiar with the parent compound's identification details:

| Property | Information |

| Parent Compound | 18β-Glycyrrhetinic acid |

| CAS Number | 471-53-4[4][5] |

| Synonyms | Enoxolone, Glycyrrhetic acid, 3β-Hydroxy-11-oxoolean-12-en-30-oic acid[4] |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol [5] |

Proposed Synthetic Pathway

The synthesis of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide from the readily available 18β-glycyrrhetinic acid would likely involve two key steps: selective hydroxylation at the C-22 position and subsequent intramolecular lactonization.

Caption: Proposed synthetic workflow for the target lactone.

Step 1: Selective C-22β Hydroxylation

The introduction of a hydroxyl group at the C-22 position of the oleanane skeleton is a challenging yet crucial step.

-

Biocatalytic Approach: The use of microbial transformations is a promising strategy for achieving high selectivity in the hydroxylation of complex natural products. Certain microorganisms are known to possess cytochrome P450 enzymes capable of hydroxylating specific positions on the triterpenoid scaffold. Screening of various microbial strains could identify one that selectively hydroxylates C-22.

-

Chemical Synthesis: A multi-step chemical approach would likely involve the introduction of a functional group at a nearby position that can then be converted to a hydroxyl group. This could involve radical-based reactions or the use of directing groups to achieve the desired regioselectivity.

Step 2: Intramolecular Lactonization

Once the 22β-hydroxy derivative of glycyrrhetinic acid is obtained, the formation of the lactone can be achieved through several methods for intramolecular esterification of a hydroxy acid.

-

Acid Catalysis: Treatment of the hydroxy acid with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can promote the intramolecular reaction between the carboxylic acid and the hydroxyl group, with the removal of water driving the equilibrium towards the lactone product.[6]

-

Dehydrating Agents: The use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides can facilitate the lactonization under milder conditions.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₃₀H₄₄O₄ |

| Molecular Weight | 468.67 g/mol |

| Appearance | White to off-white crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of the target lactone would heavily rely on 1D and 2D NMR techniques.[7][8]

-

¹H NMR:

-

The disappearance of the carboxylic acid proton signal (typically around δ 12 ppm) from the spectrum of the starting material.

-

A downfield shift of the proton at C-22 due to the deshielding effect of the ester oxygen.

-

The characteristic olefinic proton at C-12 would remain.

-

Signals for the seven methyl groups, with some shifts expected due to the conformational changes upon lactonization.

-

-

¹³C NMR:

-

The carbonyl carbon of the lactone (C-30) would be expected to resonate in the typical ester carbonyl region (δ 170-180 ppm).[9]

-

The C-22 carbon would show a significant downfield shift due to its attachment to the ester oxygen.

-

The signals for the C-11 ketone and the C-12/C-13 double bond would be retained.[8]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound. The fragmentation pattern in the MS/MS spectrum would provide further structural information, with characteristic losses corresponding to small molecules like CO₂ and fragments of the pentacyclic system.

Potential Biological Activity and Signaling Pathways

Glycyrrhetinic acid and its derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase and interactions with multiple signaling pathways.[10][11] The formation of the 30,22β-lactone ring in the target compound could modulate these activities.

It is hypothesized that 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide may exhibit potent anti-inflammatory and anti-cancer activities. The lactone moiety might enhance the compound's ability to interact with specific protein targets.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide (General Procedure)

-

C-22β Hydroxylation:

-

To a solution of 18β-glycyrrhetinic acid in a suitable solvent, add the selected hydroxylating agent (e.g., a specific biocatalyst or chemical reagent).

-

Stir the reaction mixture under the optimized conditions (temperature, pH, time).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the 22β-hydroxy-18β-glycyrrhetinic acid intermediate by column chromatography.

-

-

Intramolecular Lactonization:

-

Dissolve the purified 22β-hydroxy-18β-glycyrrhetinic acid in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., DCC).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide.

-

Protocol 2: Structural Characterization

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

-

Analyze the spectra to confirm the structure and assign all proton and carbon signals.[12]

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.

-

Perform MS/MS analysis to study the fragmentation pattern and further support the proposed structure.

-

Conclusion and Future Perspectives

While "3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide" may not be a readily available compound, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic strategies, based on established chemical transformations of glycyrrhetinic acid, offer a feasible route to this novel lactone. The predicted spectroscopic data will be invaluable for its structural elucidation.

Further research into this and other novel lactone derivatives of glycyrrhetinic acid could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The exploration of their mechanisms of action will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of natural products.

References

-

A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances. [Link]

-

Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid. Engineered Science. [Link]

-

Structure of a glycyrrhetinic acid derivative. Acta Crystallographica Section C. [Link]

-

18β-Glycyrrhetinic acid: its core biological properties and dermatological applications. Mini Reviews in Medicinal Chemistry. [Link]

-

The Synthesis of Glycyrrhetinic Acid Derivatives Containing A Nitrogen Heterocycle and Their Antiproliferative Effects in Human Leukemia Cells. Molecules. [Link]

-

A review of typical biological activities of glycyrrhetinic acid and its derivatives. National Center for Biotechnology Information. [Link]

-

Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. Molecules. [Link]

-

Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. National Center for Biotechnology Information. [Link]

-

Synthesis Pathway of Glycyrrhetinic Acid Derivatives. ResearchGate. [Link]

-

Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. IOSR Journal of Pharmacy. [Link]

-

Structure of glycyrrhetinic acid. ResearchGate. [Link]

-

The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid. National Center for Biotechnology Information. [Link]

-

Types of pharmacological activity of glycyrrhetinic acid and glycyrrhizic acid. ResearchGate. [Link]

-

Design, Synthesis, and Biological Activity of 18β-Glycyrrhetinic Acid Derivatives and Their Metal Complexes. MDPI. [Link]

-

structures of prepared glycyrretinic acid derivatives. ResearchGate. [Link]

-

Structures of glycyrrhetinic acid derivatives 4-9. ResearchGate. [Link]

-

Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. [Link]

-

Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]

-

OLEANANE-TYPE TRITERPENES AND DERIVATIVES FROM SEED COAT OF BOLIVIAN CHENOPODIUM QUINOA GENOTYPE “SALAR”. Redalyc. [Link]

-

(3beta)-3-hydroxy-11-oxoolean-12-en-30-oic acid. PubChem. [Link]

-

3beta,26-dihydroxy-11-oxo-olean-12-en-30-oic acid. PhytoBank. [Link]

-

Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

-

Intramolecular Lactones of Sialic Acids. National Center for Biotechnology Information. [Link]

-

3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity. RSC Publishing. [Link]

-

Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3b,20b)- Request for Quotation. ChemBK. [Link]

-

3-Hydroxyolean-12-en-28-oic acid. PubChem. [Link]

-

Synthesis and proteasome inhibition of glycyrrhetinic acid derivatives. National Center for Biotechnology Information. [Link]

-

Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]

-

Intramolecular Esterification of a Lactone. YouTube. [Link]

Sources

- 1. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 18β-Glycyrrhetinic acid: its core biological properties and dermatological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SID 48413826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iosrphr.org [iosrphr.org]

An In-Depth Technical Guide to the Mechanism of Action of Oleanane Triterpenoids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: Beyond the Plant Kingdom - Unraveling a Multifunctional Pharmacophore

Oleanane triterpenoids, a class of pentacyclic compounds, are ubiquitously distributed throughout the plant kingdom, forming the backbone of numerous traditional remedies.[1] While natural oleanane triterpenoids like oleanolic acid (OA) exhibit a spectrum of biological activities, it is their semi-synthetic derivatives that have unlocked potencies orders of magnitude greater, revealing them as powerful modulators of key cellular signaling networks.[2] These synthetic oleanane triterpenoids (SOs) are multifunctional agents that can, at low nanomolar doses, suppress inflammation and oxidative stress, while at higher micromolar doses, they block cell proliferation and induce apoptosis.[3][4] This guide provides an in-depth exploration of the core mechanisms underpinning these therapeutic effects, focusing on the molecular interactions and signaling pathways that are central to their function. We will dissect the chemical rationale behind their activity and provide validated experimental protocols for investigating these mechanisms in a laboratory setting.

The Chemical Foundation: Michael Addition as the Linchpin of Activity

The remarkable potency of synthetic oleanane triterpenoids stems from specific chemical modifications to the natural oleanane scaffold. The introduction of an α,β-unsaturated carbonyl system in Ring A, often coupled with an electron-withdrawing group (like a nitrile) at the C-2 position, creates a potent electrophilic center.[2][5]

This structural feature is not merely an academic curiosity; it is the chemical basis for their biological action. The mechanism involves a direct covalent interaction with nucleophilic cysteine residues on target proteins via a process known as a thio-Michael addition .[4][5][6] This irreversible binding alters the conformation and function of key regulatory proteins, triggering a cascade of downstream signaling events. It is this fundamental reactivity that transforms a relatively inert natural product into a highly potent pharmacological agent.

The Nrf2/Keap1 Axis: Master Regulator of Cytoprotection

Perhaps the most well-characterized mechanism of action for oleanane triterpenoids is their potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that orchestrates the cellular antioxidant response.[7]

Mechanism of Activation:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[9] Keap1 is a cysteine-rich protein, making it an ideal target for synthetic oleanane triterpenoids. SOs, acting as Michael acceptors, covalently bind to critical cysteine residues within Keap1.[10] This modification incapacitates the Keap1-ubiquitin ligase complex, preventing Nrf2 degradation.[9] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[8][9] This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[8][9]

Notably, synthetic oleanane triterpenoids are among the most potent Nrf2 inducers ever identified, with activity observed at nanomolar concentrations.[7] This potent activation of the Nrf2 pathway is not only responsible for their antioxidant effects but also contributes significantly to their anti-inflammatory properties, as many Nrf2 target genes have inflammation-suppressing functions.[3]

The NF-κB Pathway: A Central Hub for Inflammation

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] Its dysregulation is a hallmark of many chronic inflammatory diseases. Oleanane triterpenoids, both natural and synthetic, are potent inhibitors of this pathway.[11][13][14]

Mechanism of Inhibition:

In the canonical NF-κB pathway, a stimulus (e.g., lipopolysaccharide [LPS] or TNF-α) activates the IκB kinase (IKK) complex.[11] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[11][15]

Oleanane triterpenoids primarily inhibit this pathway by targeting the IKK complex.[11] The electrophilic nature of SOs allows them to form covalent adducts with cysteine residues on IKKβ, directly inhibiting its kinase activity.[5] By preventing IKK activation, SOs block the phosphorylation and subsequent degradation of IκBα.[12] This effectively traps NF-κB in the cytoplasm in its inactive state, thereby suppressing the inflammatory cascade.[14][16]

Anti-Cancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

The anti-proliferative and cytotoxic effects of oleanane triterpenoids in cancer cells are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[17][18]

-

Induction of Apoptosis: Oleanane triterpenoids can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways.[3][19] Different synthetic derivatives may preferentially activate one pathway over the other. For instance, some derivatives activate extrinsic apoptosis, while others like CDDO-Me induce the intrinsic pathway.[3] This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.[19][20]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[19] They achieve this by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[19][21] For example, oleanolic acid has been shown to induce G2/M phase arrest in some cancer cell lines and G1 phase arrest in others.[19]

-

Modulation of Other Pro-Survival Pathways: Oleanane triterpenoids also interfere with critical pro-survival signaling cascades that are often hyperactive in cancer. These include the PI3K/Akt/mTOR and JAK/STAT pathways.[3][4][6][19] By inhibiting these pathways, they cut off the signals that tell cancer cells to grow, proliferate, and survive.

Quantitative Data: Comparative Cytotoxicity

The cytotoxic efficacy of oleanane triterpenoids varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency.

| Cancer Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| DU145 | Prostate Cancer | Oleanolic Acid | ~246.9 | [19] |

| MCF-7 | Breast Cancer | Oleanolic Acid | ~290.2 | [19] |

| U87 | Glioblastoma | Oleanolic Acid | ~358.9 | [19] |

| HepG2 | Liver Cancer | Oleanolic Acid | ~65.8 | [19] |

Note: IC50 values are highly dependent on experimental conditions and should be interpreted within the context of the specific study.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanisms described, a series of validated experimental protocols are essential. The following section details step-by-step methodologies, explaining the rationale behind key procedural choices.

Protocol 5.1: Assessing NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol allows for the direct visualization of NF-κB activation by tracking the movement of the p65 subunit from the cytoplasm to the nucleus.

Causality: The translocation of p65 is a direct and visually confirmable consequence of IκBα degradation and a hallmark of canonical NF-κB activation. Observing its inhibition provides strong evidence that a compound acts upstream in the pathway.[12]

Methodology:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or A549 lung cancer cells) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day. Allow cells to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of the oleanane triterpenoid (or vehicle control) for 1-2 hours. Rationale: This pre-incubation allows the compound to enter the cells and engage its molecular target (e.g., IKK) before the inflammatory stimulus is applied.

-

Stimulation: Add an NF-κB inducer, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), and incubate for 30-60 minutes.

-

Fixation: Gently wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature. Rationale: Fixation cross-links proteins, locking them in their subcellular location at the moment of fixation.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Rationale: Permeabilization with a detergent is critical to create pores in the cell and nuclear membranes, allowing antibodies to access intracellular epitopes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin [BSA] in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or triterpenoid-treated cells, the p65 signal (green) should be predominantly cytoplasmic. In stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus, indicating translocation. Quantify the nuclear-to-cytoplasmic fluorescence ratio across multiple cells for a robust analysis.

Protocol 5.2: Measuring Nrf2-ARE Binding Activity with a Luciferase Reporter Assay

This is a quantitative method to determine if a compound can activate the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

Causality: An increase in luciferase activity is a direct readout of transcription factor (Nrf2) binding to the ARE sequence in the reporter plasmid. This provides functional evidence of Nrf2 activation, downstream of its nuclear translocation.[9]

Methodology:

-

Cell Transfection: Seed cells (e.g., NIH3T3 or HepG2) in a 24-well plate. Transfect the cells with a reporter plasmid containing multiple copies of the ARE sequence driving the expression of the firefly luciferase gene (ARE-Luc). Co-transfect with a control plasmid expressing Renilla luciferase for normalization.

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of the oleanane triterpenoid for 6-24 hours. A known Nrf2 activator (e.g., sulforaphane) should be used as a positive control.

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Using a dual-luciferase reporter assay system, measure the firefly luciferase activity followed by the Renilla luciferase activity in each sample using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.

Summary and Future Perspectives

Oleanane triterpenoids, particularly synthetic derivatives, are multifunctional modulators of cellular signaling. Their mechanism of action is rooted in their chemical structure, which allows for covalent Michael addition to key cysteine residues on regulatory proteins.[4][6] This fundamental reactivity enables them to potently activate the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB cascade.[3][11] In the context of oncology, they further disrupt cancer cell proliferation by inducing apoptosis and cell cycle arrest.[17]

For drug development professionals, the polypharmacological nature of these compounds is both a promise and a challenge. Their ability to engage multiple, therapeutically relevant targets simultaneously suggests they could be effective against complex diseases like cancer and chronic inflammatory conditions. However, challenges related to bioavailability and optimizing their multi-target profile remain.[21][22] Future research will likely focus on developing novel derivatives with improved pharmacokinetic properties and enhanced target selectivity to fully harness the therapeutic potential of this remarkable class of molecules.

References

-

Liby, K., & Sporn, M. (2012). Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease. Pharmacological Reviews. [Link]

-

Liby, K. T., & Sporn, M. B. (2012). Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease. Pharmacological reviews, 64(4), 972–1003. [Link]

-

Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease. Pharmacological reviews, 64(4), 972-1003. [Link]

-

Chen, H., et al. (2022). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. Biomedicine & Pharmacotherapy, 145, 112397. [Link]

-

Deng, W., et al. (2021). Advances on the Anti-inflammatory Activity of Oleanolic Acid and Derivatives. Mini reviews in medicinal chemistry. [Link]

-

Li, J., et al. (2021). Antitumour activity of oleanolic acid: A systematic review and meta-analysis. Oncology Letters. [Link]

-

Patsnap. (2024). What is the mechanism of Oleanolic Acid? Patsnap Synapse. [Link]

-

Singh, G. B., et al. (2005). Anti-inflammatory activity of oleanolic acid by inhibition of secretory phospholipase A2. Pharmacological research, 52(1), 51-55. [Link]

-

BIOENGINEER.ORG. (2025). Oleanolic Acid: A Multi-Strategy Weapon Against Cancer. BIOENGINEER.ORG. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Oleanolic Acid: Antioxidant and Anti-inflammatory Mechanisms. Pharma-Chemicals. [Link]

-

Loboda, A., et al. (2016). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Molecules, 21(11), 1534. [Link]

-

Parra-Delgado, H., et al. (2023). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 28(18), 6545. [Link]

-

Sporn, M. B., et al. (2011). New synthetic triterpenoids: potent agents for prevention and treatment of tissue injury caused by inflammatory and oxidative stress. Journal of natural products, 74(3), 537–545. [Link]

-

Jozkowicz, A., et al. (2013). Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives. Acta biochimica Polonica, 60(1), 35-41. [Link]

-

Groen, A. H., et al. (2024). Synthetic Oleanane Triterpenoids Reduce Tumor Growth and Promote an Anti-Tumor Immune Response Independent of Cancer KEAP1 Mutational Status. Cancers, 16(11), 2056. [Link]

-

Reisman, S. A., et al. (2015). Topical application of the synthetic triterpenoid RTA 408 activates Nrf2 and induces cytoprotective genes in rat skin. Archives of dermatological research, 307(6), 537-545. [Link]

-

Li, L., et al. (2022). Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification. Molecules, 27(19), 6554. [Link]

-

Reisman, S. A., et al. (2009). Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes. Biochemical pharmacology, 77(7), 1273–1282. [Link]

-

Reisman, S. A., et al. (2009). Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes. Biochemical pharmacology, 77(7), 1273-1282. [Link]

-

Yamashita, S., et al. (2021). Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1. International Journal of Molecular Sciences, 22(11), 5656. [Link]

-

Sporn, M. B., et al. (2011). New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress. Journal of Natural Products, 74(3), 537-545. [Link]

-

He, Y., et al. (2021). Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway. Frontiers in Pharmacology, 12, 707821. [Link]

-

Shanmugam, M. K., et al. (2014). Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives. Cancer letters, 346(2), 206–214. [Link]

-

Parzonko, A., & Kiss, A. K. (2019). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. Molecules (Basel, Switzerland), 24(1), 195. [Link]

-

Vigorita, V., et al. (2019). Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway. Molecules (Basel, Switzerland), 24(17), 3105. [Link]

-

Dama, M., et al. (2023). Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review. Molecules, 28(5), 2320. [Link]

-

Zhang, W., & Popovich, D. G. (2010). Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Foods, 1(1), 2-17. [Link]

-

Andre, C. M., et al. (2021). Efficient and Simple Extraction Protocol for Triterpenic Acids from Apples. Journal of Chemical Education, 98(5), 1775-1781. [Link]

-

Sarek, J., et al. (2022). Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications. International Journal of Molecular Sciences, 23(23), 15264. [Link]

-

Jacobsen, B., et al. (2022). Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae. Biotechnology Journal, 17(1), e2100411. [Link]

-

Biedermann, D., et al. (2021). Triterpenoid–PEG Ribbons Targeting Selectivity in Pharmacological Effects. Molecules, 26(16), 4991. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease | Semantic Scholar [semanticscholar.org]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

"chemo-taxonomy of plants containing oleanane lactones"

An In-depth Technical Guide to the Chemo-taxonomy of Plants Containing Oleanane Lactones